molecular formula C21H23BrF2N4O3 B10937200 3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide CAS No. 7167-29-5

3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide

Cat. No.: B10937200
CAS No.: 7167-29-5
M. Wt: 497.3 g/mol
InChI Key: CIHRSSGJRNSMGT-UHFFFAOYSA-N
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Description

3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a triazole ring, an adamantane core, and a difluoromethoxy-methoxyphenyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities and biological pathways. The adamantane core provides structural stability, while the difluoromethoxy-methoxyphenyl group enhances its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide is unique due to its combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .

Properties

CAS No.

7167-29-5

Molecular Formula

C21H23BrF2N4O3

Molecular Weight

497.3 g/mol

IUPAC Name

3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide

InChI

InChI=1S/C21H23BrF2N4O3/c1-30-16-5-14(2-3-15(16)31-19(23)24)26-17(29)20-6-12-4-13(7-20)9-21(8-12,10-20)28-11-25-18(22)27-28/h2-3,5,11-13,19H,4,6-10H2,1H3,(H,26,29)

InChI Key

CIHRSSGJRNSMGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br)OC(F)F

Origin of Product

United States

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